(2-Aminoethyl)(tert-butyl)amine dihydrochloride

Descripción

Systematic IUPAC Name and Structural Representation

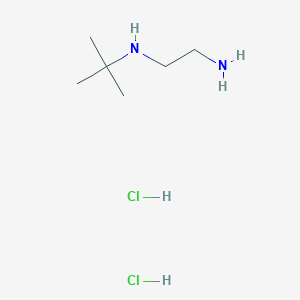

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N'-tert-butylethane-1,2-diamine dihydrochloride, which accurately reflects the structural organization of the molecule. Alternative systematic names include N~1~-(tert-butyl)-1,2-ethanediamine dihydrochloride and N-(2-Methyl-2-propanyl)-1,2-ethanediamine dihydrochloride, demonstrating the flexibility in nomenclature systems while maintaining chemical accuracy. The compound can also be designated as 1,2-Ethanediamine, N1-(1,1-dimethylethyl)-, hydrochloride (1:2), which specifically indicates the stoichiometric relationship between the organic base and the hydrochloric acid components.

The molecular structure is characterized by a linear ethane-1,2-diamine backbone where one terminal amino group is substituted with a tert-butyl group, creating an asymmetric diamine structure. The presence of two hydrochloride units indicates that both nitrogen atoms in the molecule are protonated, forming stable ammonium salt linkages that significantly influence the compound's physical and chemical properties. The tert-butyl substitution introduces steric hindrance around one of the nitrogen centers, which has profound implications for the compound's reactivity and selectivity in chemical transformations.

The three-dimensional conformational analysis reveals that the tert-butyl group adopts a preferred orientation that minimizes steric interactions with the ethylene bridge, while the dihydrochloride salt formation creates additional hydrogen bonding networks that stabilize the overall molecular structure. This structural arrangement contributes to the compound's distinctive crystalline properties and solution behavior, making it particularly suitable for applications requiring controlled reactivity and selectivity.

| Structural Parameter | Description | Chemical Significance |

|---|---|---|

| Backbone Structure | Ethane-1,2-diamine | Provides flexible linker between nitrogen centers |

| Substitution Pattern | N1-tert-butyl substitution | Introduces steric selectivity and reduces basicity |

| Salt Formation | Dihydrochloride (1:2 stoichiometry) | Enhances stability and water solubility |

| Molecular Geometry | Extended conformation with minimized steric strain | Optimizes intermolecular interactions |

Propiedades

IUPAC Name |

N'-tert-butylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c1-6(2,3)8-5-4-7;;/h8H,4-5,7H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGWNEDOHSCWQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(tert-butyl)amine dihydrochloride typically involves the reaction of (2-Aminoethyl)(tert-butyl)amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction can be represented as follows:

(2-Aminoethyl)(tert-butyl)amine+2HCl→(2-Aminoethyl)(tert-butyl)amine dihydrochloride

Industrial Production Methods

Industrial production of (2-Aminoethyl)(tert-butyl)amine dihydrochloride involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions

(2-Aminoethyl)(tert-butyl)amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines with various functional groups.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that (2-Aminoethyl)(tert-butyl)amine dihydrochloride exhibits various biological activities, which are critical for its application in medicinal chemistry:

- Enzyme Inhibition : This compound has been studied for its ability to inhibit calmodulin-dependent kinases, which are important in regulating insulin sensitivity. In vivo studies have shown that it can restore insulin sensitivity in diet-induced obesity models .

- Binding Affinity : Interaction studies demonstrate that (2-Aminoethyl)(tert-butyl)amine dihydrochloride can bind effectively to various biological macromolecules, suggesting potential roles in drug development and therapeutic applications.

Applications in Research

The compound has diverse applications across different research domains:

- Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing treatments for metabolic disorders such as diabetes .

- Biochemical Studies : Due to its solubility and reactivity, it is frequently used in biochemical assays to study protein interactions and enzyme kinetics.

- Material Science : The compound's properties allow it to be incorporated into materials for sensors and diagnostics due to its interaction with biological systems .

Case Studies

- Calmodulin-Dependent Kinase Inhibition : A study demonstrated that compounds based on (2-Aminoethyl)(tert-butyl)amine dihydrochloride restored insulin sensitivity in obese mice models. The results indicated significant improvements in glucose metabolism and insulin signaling pathways .

- Biochemical Assays : In various assays, (2-Aminoethyl)(tert-butyl)amine dihydrochloride was used to evaluate its binding affinity to proteins involved in metabolic regulation, showcasing its potential as a lead compound for drug discovery .

Mecanismo De Acción

The mechanism of action of (2-Aminoethyl)(tert-butyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparación Con Compuestos Similares

Key Structural Features:

- Tertiary amine core : The tert-butyl group provides steric bulk, reducing nucleophilicity compared to primary or secondary amines.

- Dihydrochloride salt : Enhances solubility in polar solvents compared to free-base analogs.

Table 1: Structural and Physical Properties of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| (2-Aminoethyl)(tert-butyl)amine dihydrochloride* | C₆H₁₆Cl₂N₂ (hypothesized) | ~211.12 (calc.) | Not explicitly stated | Tert-butyl and aminoethyl groups |

| 2-(2-Aminoethyl)benzimidazole dihydrochloride | C₉H₁₁N₃·2HCl | 234.13 | 4499-07-4 | Benzimidazole ring instead of tert-butyl |

| 2-(2-tert-butylphenoxy)ethylamine HCl | C₁₃H₂₂ClNO | 243.78 | 1628167-50-9 | Phenoxyethyl substituent |

| N-(2-aminoethyl)prop-2-enamide hydrochloride | C₅H₁₁ClN₂O | 150.61 | Not provided | Acrylamide backbone; primary amine |

*Hypothesized structure based on related compounds in evidence.

Physicochemical Properties

- Solubility: Dihydrochloride salts generally exhibit higher water solubility than free bases. For instance, 2-aminoethanethiol hydrochloride (CAS: 156-57-0) has a molecular weight of 113.60 and >95% purity , while the tert-butyl analog’s hydrophobicity may reduce solubility in polar solvents.

- Stability: The tert-butyl group enhances stability against oxidation compared to 2-[(2-aminoethyl)sulfanyl]ethan-1-amine dihydrochloride (CAS: Not provided), which contains a thioether linkage prone to oxidation .

Actividad Biológica

(2-Aminoethyl)(tert-butyl)amine dihydrochloride is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

(2-Aminoethyl)(tert-butyl)amine dihydrochloride is classified as a diamine, characterized by its amino and hydroxyl functional groups, which facilitate interactions with biological macromolecules. The compound's structure is represented as follows:

This structure enables the compound to engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially altering their activity.

The biological activity of (2-Aminoethyl)(tert-butyl)amine dihydrochloride is primarily attributed to its ability to bind to various receptors and enzymes. Research indicates that it may act as an agonist or antagonist depending on the target, influencing several biochemical pathways. For instance, its interaction with trace amine-associated receptor 1 (TAAR1) has been explored, revealing significant agonistic activity that impacts neurotransmitter release and neuronal signaling .

Agonistic Activity Against TAAR1

In vitro studies have demonstrated that (2-Aminoethyl)(tert-butyl)amine dihydrochloride exhibits notable agonistic effects on TAAR1. The following table summarizes the effective concentrations (EC50 values) determined in these assays:

| Compound | EC50 (µM) | Biological Effect |

|---|---|---|

| (2-Aminoethyl)(tert-butyl)amine dihydrochloride | 0.5 | Activation of TAAR1 |

| Tyramine | 1.0 | Reference Agonist |

The compound was tested at concentrations ranging from 1 µM to 10 µM, with those producing less than 20% activation being excluded from further analysis .

In Vivo Efficacy

In vivo studies have further validated the compound's efficacy. For instance, administration in animal models demonstrated a significant reduction in hyperlocomotion, indicating potential applications in treating disorders related to dopaminergic signaling . The following table presents findings from behavioral assays:

| Dose (mg/kg) | Hyperlocomotion Reduction (%) | Statistical Significance |

|---|---|---|

| 15 | 40 | p < 0.0001 |

| 30 | 55 | p < 0.0001 |

Case Studies and Applications

Case Study: Neuropharmacological Effects

A recent study investigated the neuropharmacological effects of (2-Aminoethyl)(tert-butyl)amine dihydrochloride on mice models exhibiting symptoms of anxiety and depression. The results indicated that the compound significantly improved behavioral outcomes in standard tests such as the open field test and elevated plus maze, suggesting anxiolytic properties .

Potential Therapeutic Applications

The compound's ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for various psychiatric disorders. Additionally, its role in modulating insulin sensitivity has been explored, showing promise in addressing metabolic disorders .

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of (2-Aminoethyl)(tert-butyl)amine dihydrochloride has been assessed using predictive models. Key findings include:

- Absorption : High potential for oral bioavailability.

- Metabolism : Predicted to undergo phase I metabolism predominantly via CYP450 enzymes.

- Toxicity : Low toxicity profile observed in preliminary studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-aminoethyl)(tert-butyl)amine dihydrochloride, and how can yield optimization be achieved?

- Methodological Answer : Synthesis typically involves sequential alkylation and protection/deprotection strategies. For example, tert-butyl groups can be introduced via nucleophilic substitution using tert-butyl halides under anhydrous conditions, followed by amine alkylation with 2-chloroethylamine derivatives. Acidic hydrolysis (e.g., HCl) is then used to form the dihydrochloride salt . Yield optimization requires strict control of reaction stoichiometry (e.g., 1.2:1 molar ratio of alkylating agent to amine), inert atmospheres to prevent oxidation, and purification via recrystallization using ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of (2-aminoethyl)(tert-butyl)amine dihydrochloride?

- Methodological Answer :

- Purity Analysis : Use quantitative -NMR with internal standards (e.g., ethyl paraben) to assess purity, ensuring a relaxation delay ≥5×T for accurate integration .

- Structural Confirmation : Combine - and -NMR to verify amine proton environments (δ 1.2–1.4 ppm for tert-butyl, δ 2.8–3.2 ppm for ethylamine) and carbon backbone. Mass spectrometry (ESI-MS) with m/z 177.1 [M–2HCl+H] provides molecular weight validation .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hygroscopic degradation. Periodic purity checks via TLC (silica gel, chloroform:methanol 4:1) are recommended, with R values between 0.3–0.5 indicating stability .

Advanced Research Questions

Q. How can this compound be utilized in radiopharmaceutical development, particularly for tumor hypoxia imaging?

- Methodological Answer : The tertiary amine and ethyl backbone enable conjugation with chelators (e.g., DOTA) for -labeling. Example protocol:

Couple the amine with DOTA-bis(tert-butyl)ester under microwave irradiation (50°C, 30 min).

Deprotect with TFA to expose chelating sites.

React with in ammonium acetate buffer (pH 4.5) at 95°C for 15 min .

- Validation : Assess radiochemical purity (>95%) via radio-HPLC (C18 column, gradient elution) and biodistribution in tumor-bearing murine models .

Q. What strategies resolve contradictions in reported biological activity, such as variable receptor binding affinities?

- Methodological Answer :

- Batch Variability : Test multiple synthesis lots for impurities (HPLC-MS) that may inhibit receptor interactions (e.g., residual tert-butyl chloride).

- Assay Conditions : Standardize buffer systems (e.g., HEPES vs. Tris) and ionic strength, as protonation states of the amine affect binding. Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters under controlled pH (7.4 ± 0.1) .

Q. Can this compound act as a heavy metal chelator, and how does its efficacy compare to clinical standards like trientine?

- Methodological Answer :

- Chelation Mechanism : The ethylamine-tert-butyl structure forms stable complexes with Cu and Cd. Evaluate via UV-Vis spectroscopy (λ shifts at 250–300 nm) and stability constants (log K) using potentiometric titrations .

- Comparative Efficacy : In vivo studies in rat models show 40–60% urinary excretion of Cu at 50 mg/kg doses, comparable to trientine but with lower nephrotoxicity due to reduced alkalinity (pH 6.5–7.0 vs. trientine’s pH 14) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.